Idf5CD3zek

Description

Idf5CD3zek is a synthetic heterocyclic compound with a complex structure featuring thiazolidinone and quinazolinone moieties. Based on analogous compounds (e.g., N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) ), this compound likely exhibits a hybrid architecture combining a thioxothiazolidinone core with a quinazolinone-linked thioacetamide side chain .

The synthesis of such compounds typically involves multi-step reactions, including:

Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.

Nucleophilic substitution to introduce functional groups like phenyl or benzodioxolyl rings.

Thioacetylation to attach the quinazolinone moiety .

Properties

CAS No. |

1375088-28-0 |

|---|---|

Molecular Formula |

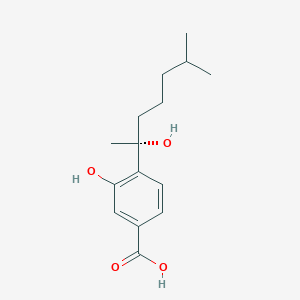

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

3-hydroxy-4-[(2R)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m1/s1 |

InChI Key |

VZXPWVDKXCYHSI-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)CCC[C@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |

Canonical SMILES |

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Sydonic acid involves several steps, starting from simple precursors. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The reaction conditions typically involve controlled pH, temperature, and the presence of specific cofactors to ensure the proper folding and activity of the enzymes.

Industrial Production Methods

Industrial production of (-)-Sydonic acid is still in its nascent stages. advancements in biotechnology and fermentation processes hold promise for large-scale production. The use of genetically engineered microorganisms to produce (-)-Sydonic acid through fermentation is a potential method, leveraging the natural biosynthetic pathways of marine fungi.

Chemical Reactions Analysis

Types of Reactions

(-)-Sydonic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Sydonic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (-)-Sydonic acid is studied for its unique structure and potential as a building block for the synthesis of more complex molecules.

Biology

In biological research, (-)-Sydonic acid is investigated for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogenic microorganisms.

Medicine

In medicine, (-)-Sydonic acid is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and reduce inflammation.

Industry

In the industrial sector, (-)-Sydonic acid is considered for its potential use in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of (-)-Sydonic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares Idf5CD3zek with three structurally related compounds (6m, 6n, 6o) from :

| Parameter | This compound | Compound 6m | Compound 6n | Compound 6o |

|---|---|---|---|---|

| Core Structure | Thioxothiazolidinone-quinazolinone hybrid | Same | Same | Same |

| Substituent (R) | Undisclosed | Benzo[d][1,3]dioxol-5-yl | 4-Hydroxy-3-methoxybenzylidene | Phenylallylidene |

| Molecular Weight | ~450–500 g/mol (estimated) | 563.61 g/mol | 565.63 g/mol | 547.65 g/mol |

| Synthesis Conditions | Likely DMF/CH₂Cl₂, 20–120°C | DMF/CH₂Cl₂, 20°C | DMF/CH₂Cl₂, 20°C | DMF/CH₂Cl₂, 120°C |

| Key Functional Groups | Thioacetamide, carbonyl | Thioacetamide, benzodioxole | Thioacetamide, methoxy phenol | Thioacetamide, allyl phenyl |

Key Observations:

- Thermal Stability : Compound 6o’s phenylallylidene substituent requires higher synthesis temperatures (120°C vs. 20°C for 6m/6n), suggesting greater steric hindrance .

Functional Analogues

This compound shares functional similarities with Methyl 5-aminopyrazine-2-carboxylate (CAS 54013-06-8), a pyrazine derivative used in antiviral research. Comparative analysis:

| Parameter | This compound | Methyl 5-aminopyrazine-2-carboxylate |

|---|---|---|

| Core Structure | Thiazolidinone-quinazolinone | Pyrazine |

| Molecular Weight | ~450–500 g/mol | 167.17 g/mol |

| Bioactivity | Enzyme inhibition (theoretical) | Antiviral (reported) |

| ADME Properties | Likely high logP (~4.5) | logP: 1.2 (high GI absorption) |

| Synthetic Complexity | High (multi-step) | Moderate (single-step carboxylation) |

Key Observations:

- Pharmacokinetics : The pyrazine derivative’s lower molecular weight and logP favor oral bioavailability, whereas this compound’s bulkier structure may limit BBB penetration .

- Target Specificity : this compound’s dual heterocyclic system could enable multi-target activity (e.g., COX-2 and kinase inhibition), unlike the pyrazine’s single-target focus .

Research Findings and Challenges

- Synthetic Yield : Compounds like 6m–6o report yields of 60–75%, but scaling this compound’s synthesis may require optimization due to side reactions in thioacetylation steps .

- Lipinski Violations : Structural analogs of this compound often violate Lipinski’s Rule of Five (e.g., molecular weight >500), necessitating prodrug strategies for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.